molecular formula C20H19BrN2O3S B3952321 5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B3952321
M. Wt: 447.3 g/mol
InChI Key: USKFPDBNIADPTE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as BTE-2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. BTE-2 is a member of the imidazolidinone family of compounds, which have been shown to exhibit various biological activities such as anticancer, antiviral, and antifungal properties.

Scientific Research Applications

5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biological activities in scientific research. It has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide. In addition, this compound has been found to have antifungal activity against Candida albicans, a common fungal pathogen.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells and viruses. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair in cancer cells. In addition, this compound has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase enzyme. The exact mechanism of action of this compound against Candida albicans is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. This compound has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, this compound has been found to reduce the viral load in hepatitis C virus-infected cells and to inhibit the growth of Candida albicans.

Advantages and Limitations for Lab Experiments

5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for further research studies. In addition, this compound has been shown to exhibit potent biological activities against various targets, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its exact targets and pathways. In addition, the toxicity and pharmacokinetics of this compound need to be evaluated to determine its suitability for clinical use.

Future Directions

There are several future directions for research on 5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound against cancer cells, viruses, and fungi. This could involve the identification of specific targets and pathways that are affected by this compound. In addition, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models and humans. Finally, this compound could be further developed as a potential drug candidate for cancer, viral, and fungal diseases.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-3-25-16-8-6-15(7-9-16)23-19(24)17(22-20(23)27)12-13-11-14(21)5-10-18(13)26-4-2/h5-12H,3-4H2,1-2H3,(H,22,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKFPDBNIADPTE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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